molecular formula C11H7ClN2 B15337967 8-chloro-9H-pyrido[2,3-b]indole

8-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B15337967
M. Wt: 202.64 g/mol
InChI Key: UZSSXTAROUXYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a chlorine atom at the 8th position of the pyrido[2,3-b]indole structure enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-9H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

8-chloro-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives of this compound.

Scientific Research Applications

8-chloro-9H-pyrido[2,3-b]indole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-chloro-9H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

8-chloro-9H-pyrido[2,3-b]indole can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloro-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H7ClN2/c12-9-5-1-3-7-8-4-2-6-13-11(8)14-10(7)9/h1-6H,(H,13,14)

InChI Key

UZSSXTAROUXYRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC3=C2C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.